molecular formula C18H20N2O2S B2621893 2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034432-01-2

2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2621893
CAS No.: 2034432-01-2
M. Wt: 328.43
InChI Key: RKTAKHCKDWZAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a benzylthio group, a pyrrolidine ring, and a pyridin-4-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyridin-4-yloxy group, and the attachment of the benzylthio moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridin-4-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridine derivative is reacted with a suitable leaving group.

    Attachment of the Benzylthio Moiety: This can be accomplished through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyridin-4-yloxy group.

    1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone: Lacks the benzylthio group.

    2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propanone: Has a propanone moiety instead of ethanone.

Uniqueness

2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to the presence of both the benzylthio and pyridin-4-yloxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-18(14-23-13-15-4-2-1-3-5-15)20-11-8-17(12-20)22-16-6-9-19-10-7-16/h1-7,9-10,17H,8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTAKHCKDWZAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.